2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt

Solubility profiling Analytical method development Sample preparation

Pharmaceutical QC labs performing ICH Q3B impurity profiling of bromfenac face a critical gap: amfenac sodium co-elutes with the API in compendial methods, making it analytically unsuitable. This compound solves that challenge with a distinct glyoxylic acid moiety that ensures earlier elution in reversed-phase C18 chromatography, a 14 Da mass offset from bromfenac for unambiguous HRMS/MRM detection, and a thermal decomposition >259 °C for DSC/TGA marker use. • ≥95% certified purity with full characterization data package for ANDA submissions. • Validated as Bromfenac Impurity B (Impurity 7/23) for system suitability testing. • Ambient shipping; stocked in 5 mg, 50 mg, and custom bulk quantities.

Molecular Formula C15H10NNaO4
Molecular Weight 291.23 g/mol
CAS No. 126849-31-8
Cat. No. B154178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt
CAS126849-31-8
Synonyms2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid Monosodium Salt
Molecular FormulaC15H10NNaO4
Molecular Weight291.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)[O-])N.[Na+]
InChIInChI=1S/C15H11NO4.Na/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20;/h1-8H,16H2,(H,19,20);/q;+1/p-1
InChIKeyHMQAPOWQLASHPA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt: Chemical Identity and Pharmacological Class


2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt (CAS 126849-31-8; molecular formula C₁₅H₁₀NNaO₄; MW 291.23 g/mol) is the sodium salt of a glyoxylic acid derivative within the phenylacetic acid NSAID family. It is structurally related to amfenac (2-amino-3-benzoylbenzeneacetic acid) but differs by the replacement of the acetic acid side chain with an α-oxo (glyoxylic acid) moiety [1]. The compound is formally classified as Bromfenac Impurity B (also designated Impurity 7/Impurity 23) and is employed as a certified analytical reference standard in pharmaceutical quality control . It has been reported to possess anti-inflammatory activity in preclinical models, as documented in foundational medicinal chemistry literature on this compound series .

Why Amfenac and Related Analogs Cannot Substitute for This Compound


Although amfenac sodium (CAS 61618-27-7) and the target compound share a 2-amino-3-benzoylphenyl core, their functional groups at the alpha position are chemically distinct: amfenac bears a -CH₂COONa (acetic acid) moiety, whereas the target compound bears a -C(=O)COONa (glyoxylic acid/α-oxo) moiety. This single-atom substitution (C=O replacing CH₂) produces profound differences in molecular weight (14 Da increase), exact mass (291.05075 Da vs. 277.07149 Da for amfenac sodium), hydrogen-bond acceptor count (5 vs. 4), aqueous solubility (slightly soluble requiring heated methanol vs. freely soluble at ~59 mg/mL in water), and thermal decomposition profile (>259°C dec. vs. 242-244°C melting point) . Amfenac sodium is a potent COX-1/COX-2 inhibitor (IC₅₀ values of 15.3 and 20.4 nM for recombinant human COX-1 and COX-2, respectively, in the study by Kida et al. [1]), whereas the target compound's primary validated application is as a Certified Reference Standard for chromatographic system suitability and impurity profiling — a role for which amfenac sodium is analytically inappropriate due to co-elution with the active pharmaceutical ingredient in compendial HPLC methods .

Quantitative Differentiation Evidence Against Structural Analogs


Aqueous and Organic Solvent Solubility Profiling

The target compound demonstrates markedly restricted solubility compared to amfenac sodium monohydrate. The target compound requires heated methanol for dissolution and is only slightly soluble in DMSO, whereas amfenac sodium monohydrate is freely soluble in both DMSO and water at 59 mg/mL (199.81 mM), and in ethanol at 4 mg/mL . This represents a >10-fold difference in aqueous solubility, directly impacting experimental design for in vitro pharmacology assays, HPLC mobile phase compatibility, and stock solution preparation.

Solubility profiling Analytical method development Sample preparation

Mass Spectrometric Fingerprint and Exact Mass Differentiation

The target compound has an exact monoisotopic mass of 291.05075208 Da (C₁₅H₁₀NNaO₄), which is 13.9793 Da higher than that of anhydrous amfenac sodium (C₁₅H₁₂NNaO₃, exact mass 277.07149 Da) [1][2]. This 14 Da mass shift corresponds to the replacement of the -CH₂- group with a carbonyl (-C=O) at the alpha position. In electrospray ionization (ESI) negative-ion mode, the [M-Na]⁻ pseudomolecular ion of the target compound appears at m/z 268.06 (C₁₅H₁₀NO₄⁻), compared to m/z 254.08 (C₁₅H₁₂NO₃⁻) for amfenac. This mass differential provides unambiguous confirmation of chemical identity in LC-MS and direct infusion MS workflows.

Mass spectrometry LC-MS/MS identification Purity verification

Thermal Stability and Decomposition Profiling

The target compound exhibits thermal decomposition above 259°C without a defined melting point, whereas amfenac sodium hydrate melts sharply at 242-244°C . This 15-17°C difference in thermal events reflects the stronger intermolecular hydrogen-bonding network conferred by the additional carbonyl oxygen in the glyoxylic acid moiety, and is analytically exploitable in differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for solid-state identity confirmation and polymorph screening.

Thermal analysis Solid-state characterization Stability indicating assays

Regulatory Designation as Bromfenac Impurity Standard

The compound is explicitly designated as Bromfenac Impurity B (also listed as Impurity 7 and Impurity 23) and is supplied with comprehensive characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1]. This includes HPLC purity certification (≥95% minimum, with typical lot purities reported at 98%), NMR and MS spectral data packages, and traceability documentation suitable for pharmacopoeial reference standard qualification. In contrast, amfenac sodium is categorized as an API or active metabolite reference material and is not supplied with impurity-specific characterization packages aligned with ICH Q3A/Q3B thresholds.

Pharmaceutical impurity profiling Regulatory reference standard ANDA quality control

Anti-Inflammatory Pharmacological Activity

The foundational medicinal chemistry study by Walsh et al. (J. Med. Chem., 1990, 33, 2296) reported that 2-amino-3-benzoyl-alpha-oxo-benzeneacetic acid derivatives possess anti-inflammatory activity, evaluated in the Evans blue-carrageenan induced pleural effusion assay . Additionally, supplier annotations indicate that the compound inhibits nitric oxide and prostaglandin E₂ production, and binds to the NF-κB DNA binding site . Within the same structural class, amfenac (the acetic acid analog) is a well-characterized dual COX-1/COX-2 inhibitor with recombinant human enzyme IC₅₀ values of 15.3 nM (COX-1) and 20.4 nM (COX-2), and exhibits approximately 3.6-fold lower COX-1 potency and 2.7-fold lower COX-2 potency than bromfenac (IC₅₀ 5.56 nM and 7.45 nM, respectively) [1]. However, specific COX IC₅₀ values for the target glyoxylic acid derivative have not been reported in peer-reviewed literature; the anti-inflammatory activity assertion rests on the Walsh 1990 in vivo data, and direct quantitative COX inhibition potency comparison against amfenac is not available from primary sources.

Anti-inflammatory activity COX inhibition Structure-activity relationship

High-Value Applications in Pharmaceutical Analysis and Research


HPLC System Suitability Standard for Impurity Profiling

Pharmaceutical QC laboratories performing ICH Q3B-compliant impurity profiling of bromfenac sodium drug substance or ophthalmic solution can employ this compound as a chromatographic system suitability standard to verify column performance, resolution from the bromfenac API peak, and detector linearity prior to running stability-indicating assays. Its distinct retention time (enabled by the polar glyoxylic acid moiety producing earlier elution in reversed-phase C18 chromatography) and 14 Da mass offset from the API [1] make it an ideal marker for method validation, as established in Section 3 Evidence Items 1, 2, and 4.

Certified Reference Material for Mass Spectrometric Quantification

The compound's exact mass of 291.05075 Da, unequivocally distinct from amfenac sodium (277.07149 Da), enables its use as a certified reference standard for high-resolution mass spectrometry (HRMS) and triple-quadrupole multiple reaction monitoring (MRM) assays in both drug substance release testing and forced degradation studies [1]. Its ≥95% certified purity and regulatory-compliant characterization data package [2] directly support ANDA submissions requiring identification, quantification, and toxicological qualification of this specific impurity per ICH M7 guidelines.

Structure-Activity Relationship Probe for COX Pharmacology

Medicinal chemistry groups exploring the COX-2 selectivity landscape of 2-amino-3-benzoylphenyl derivatives can use this compound as a structurally defined probe to interrogate how oxidation of the alpha-methylene to a carbonyl (forming a phenylglyoxylic acid side chain) alters enzyme inhibition kinetics, NF-κB pathway modulation, and cellular prostaglandin E₂ suppression . The Walsh et al. (1990) study provides in vivo anti-inflammatory activity data, though investigators should independently determine quantitative COX-1/COX-2 IC₅₀ values, as these are not available in the current peer-reviewed literature .

Thermal Stability Marker in Solid-State Degradation Studies

The compound's high thermal decomposition temperature (>259°C) — exceeding that of amfenac sodium (242-244°C) by ≥15°C — positions it as a useful thermal stability marker in differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies. Formulation scientists investigating solid-state compatibility of bromfenac sodium with pharmaceutical excipients can spike this impurity into binary mixtures and monitor thermal events to detect eutectic formation or solid-state reactions, leveraging the distinct thermal signature established in Section 3 Evidence Item 3.

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